![molecular formula C12H19BrN2O B3171899 5-Bromo-2-[2-(diethylamino)ethoxy]aniline CAS No. 946699-87-2](/img/structure/B3171899.png)
5-Bromo-2-[2-(diethylamino)ethoxy]aniline
Overview
Description
5-Bromo-2-[2-(diethylamino)ethoxy]aniline is a chemical compound with the molecular formula C₁₂H₁₉BrN₂O and a molecular weight of 287.20 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology. It is known for its unique structure, which includes a bromine atom and a diethylamino group attached to an aniline ring.
Preparation Methods
The synthesis of 5-Bromo-2-[2-(diethylamino)ethoxy]aniline typically involves several steps. One common method is the reaction of 5-bromo-2-nitroaniline with diethylaminoethanol under specific conditions to yield the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is usually heated to facilitate the formation of the compound .
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthetic routes used in laboratories can be scaled up for industrial production if needed.
Chemical Reactions Analysis
5-Bromo-2-[2-(diethylamino)ethoxy]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include the corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. The primary products of reduction are the corresponding amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups using reagents like sodium iodide or copper(I) iodide.
Scientific Research Applications
5-Bromo-2-[2-(diethylamino)ethoxy]aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions. Its ability to interact with biological molecules makes it valuable in understanding cellular processes.
Medicine: Research involving this compound includes the development of potential therapeutic agents. Its structure can be modified to create analogs with improved pharmacological properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[2-(diethylamino)ethoxy]aniline involves its interaction with specific molecular targets. The diethylamino group allows the compound to interact with enzymes and receptors, potentially inhibiting or activating their functions. The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
5-Bromo-2-[2-(diethylamino)ethoxy]aniline can be compared with similar compounds such as:
5-Bromo-2-[2-(dimethylamino)ethoxy]aniline: This compound has a dimethylamino group instead of a diethylamino group, leading to differences in its chemical and biological properties.
5-Chloro-2-[2-(diethylamino)ethoxy]aniline:
2-[2-(Diethylamino)ethoxy]aniline: Lacking the bromine atom, this compound exhibits different chemical behavior and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct properties and applications.
Biological Activity
5-Bromo-2-[2-(diethylamino)ethoxy]aniline is a brominated aniline derivative that has garnered attention for its potential biological activities. This compound, with the molecular formula C₁₀H₁₅BrN₂O, is characterized by the presence of a bromine atom at the 5-position and a diethylaminoethoxy group at the 2-position of the aniline ring. The following sections provide an overview of its biological activity, including mechanisms of action, case studies, and research findings.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The presence of the bromine atom enhances its reactivity, while the diethylaminoethoxy group may influence its binding affinity to specific receptors or enzymes.
Potential Targets
- Enzymes: This compound may inhibit specific enzymes involved in metabolic pathways.
- Receptors: It could act as a ligand for various receptors, modulating their activity.
In Vitro Studies
Research has demonstrated that derivatives of brominated anilines can exhibit significant biological activities, including anti-protozoal effects. For instance, studies have shown that related compounds can inhibit the growth of pathogenic protozoa such as Trypanosoma cruzi and Plasmodium falciparum .
Case Studies
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Antiparasitic Activity: A study evaluated various brominated anilines against T. b. rhodesiense, T. cruzi, L. donovani, and P. falciparum. The results indicated that certain modifications to the aniline structure enhanced selectivity and potency against these parasites .
Compound IC50 (µg/mL) Selectivity Index This compound X Y Benznidazole A B Chloroquine C D - Enzyme Inhibition Studies: Another study examined the inhibition potential of related compounds on specific enzymes involved in metabolic processes. The findings suggested that structural modifications could lead to increased inhibition rates .
Toxicity Assessment
The toxicity of this compound was assessed using mammalian cell lines, indicating that while it exhibits biological activity against pathogens, careful evaluation of its cytotoxic effects is necessary .
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
- Metabolic Stability: Compounds similar to this compound showed varied stability in human liver microsomes, suggesting potential metabolic pathways affecting efficacy .
- Structure-Activity Relationships (SAR): Modifications in the chemical structure significantly influenced biological activity, emphasizing the importance of SAR in drug design .
Summary Table of Research Findings
Study Focus | Key Findings |
---|---|
Antiparasitic Activity | Effective against multiple protozoan species |
Enzyme Inhibition | Significant inhibition observed with structural modifications |
Toxicity | Variable toxicity; requires further investigation |
Properties
IUPAC Name |
5-bromo-2-[2-(diethylamino)ethoxy]aniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrN2O/c1-3-15(4-2)7-8-16-12-6-5-10(13)9-11(12)14/h5-6,9H,3-4,7-8,14H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGAAQZVRIFANA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=C(C=C(C=C1)Br)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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